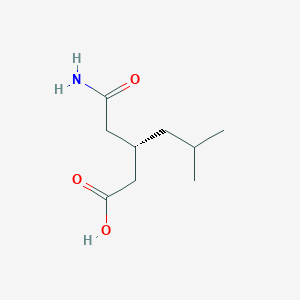![molecular formula C58H72CaN6O12 B1604191 Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate CAS No. 59450-89-4](/img/no-structure.png)
Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate is a useful research compound. Its molecular formula is C58H72CaN6O12 and its molecular weight is 1085.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Calcium Ionophores and Their Applications
1. Understanding Calcium's Role in Biological Systems Calcium ionophores like A23187 have been pivotal in studying calcium's role in cellular processes. For instance, research on Albizzia lophantha leaflets demonstrated that calcium ionophores can emulate the effect of red light irradiation on nyctinastic movements, suggesting a dependence between phytochrome action and intracellular free calcium levels (Moysset & Simón, 1989). This highlights the utility of calcium ionophores in dissecting the intricate roles of calcium in plant physiology and light-responsive behaviors.
2. Pharmacological Features and Vascular Relaxation Calcium ionophores have also provided insights into the pharmacological modulation of endothelial functions and vascular relaxation. A study on the endothelium-dependent relaxant response of guinea-pig aorta to A23187 revealed the involvement of store-operated Ca2+ channels and nitric oxide in vasorelaxation, emphasizing the ionophore's role in elucidating calcium's contribution to endothelial cell functioning (Taniguchi et al., 1999).
3. Molecular Conformations and Binding Mechanisms The study of calcium complexes and free acids derived from benzoxazole-based compounds like A23187 has advanced our understanding of ion binding and molecular conformations. NMR spectroscopy has been used to deduce biologically relevant conformations of these complexes, providing valuable insights into how these molecules interact with calcium ions and highlighting the role of specific atoms in calcium binding (Deber & Pfieffer, 1976).
4. Synthesis and Characterization of Benzoxazole Derivatives Research on the synthesis of benzoxazole derivatives with inhibitory activity on blood platelet aggregation indicates the potential therapeutic applications of these compounds. The synthesis and evaluation of methyl 5-substituted oxazole-4-carboxylates and their conversion into carboxylic acids and carboxamides demonstrate the versatility of benzoxazole compounds in developing new pharmaceutical agents (Ozaki et al., 1983).
properties
CAS RN |
59450-89-4 |
|---|---|
Molecular Formula |
C58H72CaN6O12 |
Molecular Weight |
1085.3 g/mol |
IUPAC Name |
calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/2C29H37N3O6.Ca/c2*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;/h2*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);/q;;+2/p-2/t15-,16-,17-,18-,22-,27+,29?;15-,16-,17-,18-,22-,27+,29+;/m11./s1 |
InChI Key |
LAQWEYASNNRUGY-PLYBNSMSSA-L |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CCC2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Ca+2] |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Ca+2] |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















